molecular formula C7H14F3NO2 B13328516 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13328516
M. Wt: 201.19 g/mol
InChI Key: RBIVOTQEWALHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol is a chemical compound with a unique structure that includes both hydroxyethyl and trifluoropropanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of ethylamine with 2-chloroethanol to form 2-(ethylamino)ethanol. This intermediate is then reacted with 1,1,1-trifluoro-2-propanol under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium azide or potassium cyanide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce ethylamino alcohols .

Scientific Research Applications

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(Ethyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and trifluoromethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H14F3NO2

Molecular Weight

201.19 g/mol

IUPAC Name

3-[ethyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C7H14F3NO2/c1-2-11(3-4-12)5-6(13)7(8,9)10/h6,12-13H,2-5H2,1H3

InChI Key

RBIVOTQEWALHKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC(C(F)(F)F)O

Origin of Product

United States

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